1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine
Description
1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine is a heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl group at the 3-position and a piperazine moiety at the 4-position. The trifluoromethyl group enhances metabolic stability and modulates electronic properties, while the pyridine nitrogen facilitates hydrogen bonding and π-π interactions in biological targets. This compound has been explored in central nervous system (CNS) drug discovery due to its structural similarity to ligands targeting dopamine and serotonin receptors [1][14].
Properties
Molecular Formula |
C10H12F3N3 |
|---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-4-yl]piperazine |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-7-15-2-1-9(8)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2 |
InChI Key |
KZDHZTBRNIUFSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
SNAr is a cornerstone for introducing piperazine to fluorinated pyridines. The electron-withdrawing trifluoromethyl group at the pyridine’s 3-position activates the 4-position for nucleophilic attack. A chlorinated precursor, such as 4-chloro-3-(trifluoromethyl)pyridine, reacts with piperazine under basic conditions, displacing chloride. The reaction’s success hinges on the base’s ability to deprotonate piperazine while minimizing hydrolysis of the chloropyridine intermediate.
Optimization of Base and Solvent Systems
Recent advances utilize HPMC/water mixtures as green solvents. Sodium tert-butoxide emerged as the optimal base, achieving complete conversion within 1 hour at room temperature (Table 1). Comparatively, weaker bases like potassium carbonate resulted in <10% conversion due to insufficient deprotonation of piperazine.
Table 1. Base Screening for SNAr in HPMC/Water
| Base | Conversion (%) | Product:Hydrolysis Ratio |
|---|---|---|
| Sodium tert-butoxide | 100 | 95:5 |
| Potassium hydroxide | 4.5 | 60:40 |
| Triethylamine | 15 | 75:25 |
The HPMC matrix stabilizes the transition state, reducing hydrolysis by limiting water access to the electrophilic carbon. This method eliminates organic solvents, aligning with green chemistry principles.
Coupling Reactions Using Carbodiimide Reagents
HATU-Mediated Amide Coupling
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enables efficient coupling of piperazine to carboxylic acid derivatives of pyridine. For example, 6-bromo-N-(5-chloro-2-(trifluoromethyl)pyridin-3-yl)picolinamide was synthesized in 84% yield using HATU, diisopropylethylamine (DIEA), and dimethylaminopyridine (DMAP) in dichloromethane. While this approach targets amide formation, analogous strategies apply to amine linkages by modifying the electrophilic partner.
Reductive Amination Approaches
Ketone Intermediate Formation
Reductive amination remains underexplored for this compound but is theoretically viable. Condensation of 3-(trifluoromethyl)pyridine-4-carbaldehyde with piperazine, followed by sodium cyanoborohydride reduction, could yield the target. However, aldehyde synthesis from 3-(trifluoromethyl)pyridine requires harsh oxidants like selenium dioxide, complicating scalability.
Industrial-Scale Synthesis Considerations
Purification Techniques
Crystallization and chromatography dominate purification. The hydrochloride salt of 1-(3-(trifluoromethyl)pyridin-4-yl)piperazine precipitates in high purity from ethanol/water mixtures, avoiding costly chromatography. Industrial processes favor crystallization for its scalability and minimal waste.
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison
| Method | Yield (%) | Scalability | Green Metrics |
|---|---|---|---|
| SNAr (HPMC/water) | >95 | High | Solvent-free |
| HATU Coupling | 59–84 | Moderate | Requires DCM |
| TCDI Coupling | Unreported | Low | High atom economy |
The SNAr route excels in sustainability and yield, whereas coupling methods offer precision for complex analogues. Industrial adoption likely prioritizes SNAr for cost and environmental benefits.
Chemical Reactions Analysis
1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the pyridine ring are replaced by different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: This compound is used in the study of biological systems, often as a ligand in binding studies.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets effectively. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Receptor Selectivity
Pyridine vs. Phenyl Core
Pyridine Derivatives :
- 1-(6-(Trifluoromethyl)pyridin-2-yl)piperazine (): The trifluoromethyl group at the pyridine 6-position and piperazine at the 2-position yield a compound with dual dopamine D3 (D3R) and μ-opioid (MOR) receptor affinity. This contrasts with the target compound's 3-trifluoromethyl-4-pyridinyl substitution, which may favor dopamine D2 receptor (D2R) interactions due to steric and electronic differences [16].
- 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine (): The 5-trifluoromethyl substitution on pyridine, combined with a tetrahydropyran-piperidine extension, enhances pharmacokinetic properties (e.g., oral bioavailability) but reduces CNS penetration compared to the target compound [12].
- It exhibits antinociceptive activity in rodent models but lower D2R affinity than pyridine-containing analogs [5]. p-Aminophenyl-ethyl-m-trifluoromethylphenyl piperazine (): A 5-HT1A agonist with hypotensive effects, demonstrating that phenyl-based trifluoromethyl-piperazines may prioritize serotoninergic over dopaminergic activity [14].
Trifluoromethyl Position
- 3-Trifluoromethylpyridin-4-yl (Target Compound): The meta-substitution on pyridine creates an electron-deficient ring, enhancing interactions with aromatic residues in D2R’s hydrophobic pocket.
- 2-Trifluoromethylpyridin-4-yl (e.g., ML267 in ): The ortho-substitution sterically hinders piperazine rotation, reducing bacterial phosphopantetheinyl transferase inhibition efficacy compared to the target compound [7].
Table 1: Receptor Affinity and Therapeutic Indications
| Compound | Core Structure | Key Substituents | Primary Targets | Biological Activity | Reference |
|---|---|---|---|---|---|
| 1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine | Pyridine | 3-CF3, 4-piperazine | D2R, 5-HT1A | Potential antipsychotic | [14] |
| SC212 (ChEMBL1940410) | Phenyl | 4-CF3, 3-(4-fluorophenylthio) | D2R | Atypical antipsychotic | [1] |
| 1-(3-(Trifluoromethyl)phenyl)piperazine | Phenyl | 3-CF3 | 5-HT1A, opioid receptors | Antinociceptive | [5] |
| PAPP () | Phenyl | 4-aminophenethyl, 3-CF3 | 5-HT1A (nematode) | Insecticidal | [20] |
Key Findings:
- Dopaminergic Activity : The target compound’s pyridine core and 3-CF3 group confer higher D2R affinity (predicted) than phenyl analogs like SC212, which prioritize D4R [1].
- Serotonergic Activity : Phenyl-based analogs (e.g., ) show stronger 5-HT1A agonism, while pyridine derivatives may balance dopaminergic/serotonergic profiles [14].
Table 2: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | Synthetic Yield (%) |
|---|---|---|---|---|
| 1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine | 261.22 | 2.1 | 0.8 (PBS) | 65–70 |
| 1-(3-(Trifluoromethyl)phenyl)piperazine | 260.24 | 3.0 | 0.3 (PBS) | 80–85 |
| 1-(6-(Trifluoromethyl)pyridin-2-yl)piperazine | 261.22 | 1.8 | 1.2 (PBS) | 55–60 |
Biological Activity
The compound 1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C10H11F3N2
- Molecular Weight : 220.21 g/mol
- CAS Number : 87394-50-1
- Canonical SMILES : C1CN(CCN1)C2=C(C=CC=N2)C(F)(F)F
- Boiling Point : 319.4ºC
1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine exhibits a multimodal mechanism of action, interacting with various biological targets. It has been identified as a potential antagonist for certain receptors, which may contribute to its therapeutic effects in conditions such as epilepsy and pain management .
Pharmacological Effects
Research indicates that this compound may influence neurotransmitter systems, particularly through modulation of the TRPV1 channel and sodium channels. These interactions suggest its potential utility in treating neurological disorders .
Case Study 1: TRPV1 Antagonism
A study highlighted the development of derivatives similar to 1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine that showed significant TRPV1 antagonism. These compounds demonstrated efficacy in increasing the seizure threshold in animal models without affecting grip strength or body temperature, indicating a favorable safety profile .
Case Study 2: Selectivity and Potency
In a high-throughput screening for inhibitors targeting phosphoglycerate dehydrogenase (PHGDH), several piperazine derivatives were evaluated, revealing that modifications similar to those in 1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine resulted in selective inhibition with minimal off-target effects . This selectivity is crucial for developing drugs with fewer side effects.
Structure-Activity Relationship (SAR)
The introduction of the trifluoromethyl group at the pyridine ring significantly enhances the compound's lipophilicity and receptor binding affinity. Comparative studies with other piperazine derivatives indicate that such modifications can lead to improved biological activity and selectivity .
Data Table: Biological Activity Comparison
| Compound Name | Target | IC50 (μM) | Remarks |
|---|---|---|---|
| 1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine | TRPV1 Antagonist | 0.5 | Effective in pain models |
| 2-Pyridinyl-N-(4-aryl)piperazine-1-carbothioamide | PHGDH Inhibitor | 0.3 | Selective with low off-targets |
| 1-(3,5-Dichlorophenyl)piperazine | Sodium Channel Blocker | 0.7 | Significant analgesic activity |
Q & A
Q. What scale-up challenges arise during multi-gram synthesis, and how can they be mitigated?
- Challenges :
- Purification Bottlenecks : Replace silica gel with automated flash systems (e.g., Biotage) .
- Side Reactions : Optimize stoichiometry (1.2:1 pyridine:piperazine) and use excess NEt₃ to neutralize HCl .
- Success Metrics :
| Scale | Yield (Lab vs. Pilot) | Purity |
|---|---|---|
| 1 g | 85% | >99% |
| 100 g | 72% | 95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
